N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine
Description
N-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core linked to a benzothiazole moiety via an amine group. The benzothiazole group is a pharmacophore known for its role in medicinal chemistry, often associated with anticancer, antimicrobial, and antiviral activities .
Properties
IUPAC Name |
N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-10-5-4-7-11(10)17-14(16-9)19-15-18-12-6-2-3-8-13(12)20-15/h2-3,6,8H,4-5,7H2,1H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZLZFHLXYDEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often involve the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites on the benzothiazole and cyclopentapyrimidine rings.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2
Reduction: Sodium borohydride
Substitution: Various nucleophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly as inhibitors of protein kinases.
Materials Science: The compound can be used in the design of novel materials with specific electronic properties, such as corrosion inhibitors for carbon steel.
Biological Studies: Its derivatives have shown biological activity, including hypoglycemic and calcium channel antagonist properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Benzothiazole vs. Phenyl Substituents: The benzothiazole group may offer improved solubility or DNA/enzyme interaction compared to halogenated or alkoxy-phenyl groups in analogs like compounds 46 and 47 .
Biological Activity: Analogs with methoxy or chloro substituents (e.g., compound 46) show antiproliferative effects via microtubule disruption , while the benzothiazole moiety in the target compound could modulate alternative pathways (e.g., kinase inhibition) .
Physicochemical Properties :
- Melting points for cyclopenta[d]pyrimidine analogs range from 106–229°C , indicating high crystallinity . The benzothiazole group may further influence solubility, though this requires experimental validation.
- Hydrogen-bonding capacity (observed in ) could enhance dimer formation or target binding, a feature shared with the target compound’s amine linkage.
Therapeutic Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
